molecular formula C12H15NO B3065604 3-(Dimethylamino)-2-(3-methylphenyl)acrolein CAS No. 53868-37-4

3-(Dimethylamino)-2-(3-methylphenyl)acrolein

Cat. No.: B3065604
CAS No.: 53868-37-4
M. Wt: 189.25 g/mol
InChI Key: OUWJFRKQPCPPQZ-XYOKQWHBSA-N
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Description

3-(Dimethylamino)-2-(3-methylphenyl)acrolein is an organic compound that belongs to the class of acroleins It is characterized by the presence of a dimethylamino group and a methylphenyl group attached to the acrolein backbone

Preparation Methods

The synthesis of 3-(Dimethylamino)-2-(3-methylphenyl)acrolein can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbenzaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol and a temperature range of 50-70°C. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

3-(Dimethylamino)-2-(3-methylphenyl)acrolein undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles such as halides or thiols.

    Addition: It can participate in addition reactions with electrophiles, leading to the formation of various adducts.

Scientific Research Applications

3-(Dimethylamino)-2-(3-methylphenyl)acrolein has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-(3-methylphenyl)acrolein involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the acrolein backbone can undergo Michael addition reactions with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

3-(Dimethylamino)-2-(3-methylphenyl)acrolein can be compared with other similar compounds such as:

    3-(Dimethylamino)-2-(4-methylphenyl)acrolein: This compound has a similar structure but with a different position of the methyl group on the phenyl ring.

    3-(Dimethylamino)-2-(3-chlorophenyl)acrolein: This compound has a chlorine atom instead of a methyl group on the phenyl ring, which can significantly alter its chemical properties and reactivity.

    3-(Dimethylamino)-2-(3-methoxyphenyl)acrolein: The presence of a methoxy group instead of a methyl group can influence the compound’s solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(Z)-3-(dimethylamino)-2-(3-methylphenyl)prop-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-10-5-4-6-11(7-10)12(9-14)8-13(2)3/h4-9H,1-3H3/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWJFRKQPCPPQZ-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=CN(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C(=C/N(C)C)/C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50501274
Record name (2Z)-3-(Dimethylamino)-2-(3-methylphenyl)prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53868-37-4
Record name (2Z)-3-(Dimethylamino)-2-(3-methylphenyl)prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50501274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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